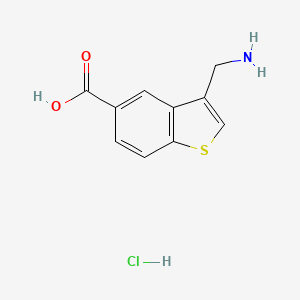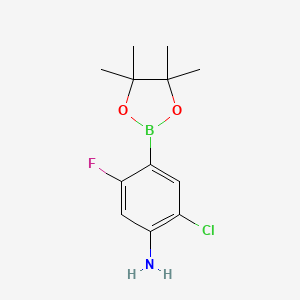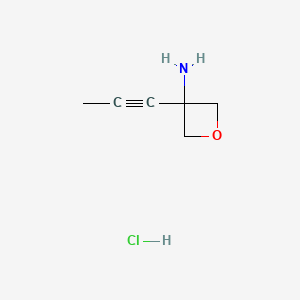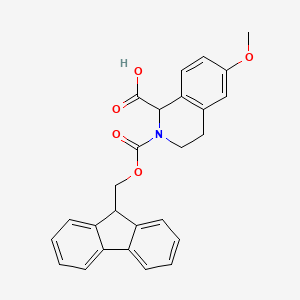![molecular formula C18H16F3NO4 B13513568 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular formula C18H16F3NO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the butanoic acid backbone:
Introduction of the trifluorophenyl group: The trifluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trifluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: As an intermediate in the synthesis of sitagliptin, it plays a crucial role in the treatment of type 2 diabetes.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals, highlighting its industrial significance.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid is primarily related to its role as an intermediate in the synthesis of sitagliptin. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretin hormones. These hormones help regulate blood sugar levels by increasing insulin release and decreasing glucagon levels.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: This compound shares a similar structure but has a methoxy group instead of the trifluorophenyl group.
Benzenebutanoic acid, β-[(3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]amino]-2,4,5-trifluoro: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of 3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid lies in its specific combination of functional groups, which makes it a valuable intermediate in pharmaceutical synthesis. Its trifluorophenyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.
Propiedades
Fórmula molecular |
C18H16F3NO4 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
3-(phenylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C18H16F3NO4/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)22-18(25)26-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24) |
Clave InChI |
HHEMJGOXMZXTNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)







![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)

